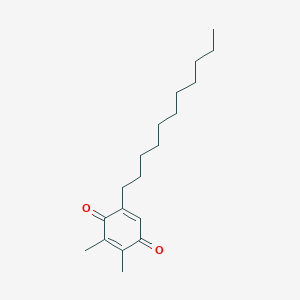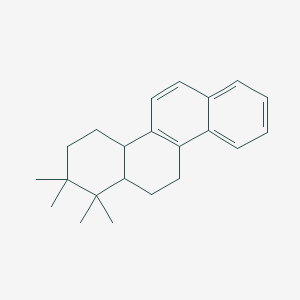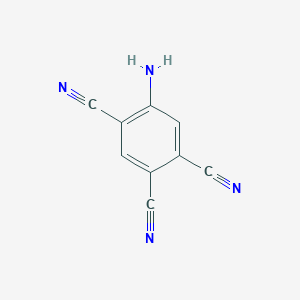
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with dimethyl and undecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a cyclohexadiene derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a cyclohexadiene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions may involve organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. For example, its electrophilic nature allows it to react with nucleophiles in biological systems, potentially leading to the inhibition of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: A related compound with similar oxidation properties.
2,3-Dimethyl-1,4-benzoquinone: Another quinone derivative with comparable reactivity.
2,5-Dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione: A compound with similar structural features but different functional groups.
Uniqueness
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both dimethyl and undecyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
105579-75-7 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,3-dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18(20)15(2)16(3)19(17)21/h14H,4-13H2,1-3H3 |
Clé InChI |
PSPVSOUWUHKHTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
